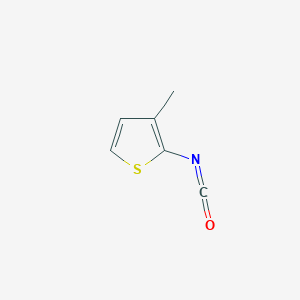

2-Isocyanato-3-methylthiophene

Description

2-Isocyanato-3-methylthiophene is a heterocyclic compound featuring a thiophene backbone substituted with an isocyanate (-NCO) group at position 2 and a methyl (-CH₃) group at position 3. Its molecular formula is C₅H₅NOS, with a calculated molecular weight of 127.16 g/mol. The isocyanate group confers high reactivity toward nucleophiles (e.g., amines, alcohols), making it valuable in synthesizing ureas, urethanes, and heterocyclic polymers. Applications span agrochemicals, pharmaceuticals, and specialty polymers, though its niche use requires stringent handling due to the hazards associated with isocyanates (e.g., respiratory sensitization) .

Properties

Molecular Formula |

C6H5NOS |

|---|---|

Molecular Weight |

139.18 g/mol |

IUPAC Name |

2-isocyanato-3-methylthiophene |

InChI |

InChI=1S/C6H5NOS/c1-5-2-3-9-6(5)7-4-8/h2-3H,1H3 |

InChI Key |

QQLKGCQKXTVFOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The reactivity and applications of 2-Isocyanato-3-methylthiophene are influenced by its functional groups and substituents. Below is a comparative analysis with structurally or functionally related compounds:

Detailed Analysis

Functional Group Reactivity

- Isocyanate (-NCO) vs. Isothiocyanate (-NCS):

- The isocyanate group in this compound reacts with amines to form ureas, whereas isothiocyanates (e.g., Methyl-2-isothiocyanatothiophene-3-carboxylate) yield thioureas. Isocyanates are generally more electrophilic due to the higher electronegativity of oxygen compared to sulfur, accelerating nucleophilic additions .

- Diisocyanates (TDI):

- Toluene diisocyanate’s dual -NCO groups enable crosslinking in polyurethanes, a property absent in monofunctional thiophene-based isocyanates. However, TDI’s volatility and toxicity necessitate stricter handling protocols .

Substituent Effects

- 3-Methyl Group:

- It also enhances lipophilicity, improving solubility in organic solvents. Carboxylate Ester ():

- The electron-withdrawing ester group in Methyl-2-isothiocyanatothiophene-3-carboxylate reduces nucleophilicity at the thiophene ring, directing reactivity toward the -NCS group. This contrasts with the electron-donating methyl group in the target compound .

Industrial and Research Relevance

- This compound is tailored for niche applications (e.g., functionalized polymers), whereas TDI dominates bulk polyurethane production. Thiophene derivatives like Methyl-2-isothiocyanatothiophene-3-carboxylate are preferred in drug discovery due to their stability and modular reactivity .

Safety and Regulatory Considerations Isocyanates require rigorous safety measures (e.g., ventilation, PPE) due to respiratory risks. TDI’s regulatory reporting requirements under EPCRA highlight its hazards, a framework applicable to monoisocyanates like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.